molecular formula C₃₇H₃₉D₉N₄O₅ B1154503 Lopinavir D-Valine Diastereomer-d9

Lopinavir D-Valine Diastereomer-d9

Cat. No.: B1154503
M. Wt: 637.86
Attention: For research use only. Not for human or veterinary use.
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Description

Lopinavir D-Valine Diastereomer-d9 (CAS: 1623021-24-8) is a deuterium-labeled analog of Lopinavir, a potent HIV protease inhibitor. Its molecular formula is C₃₇H₃₉D₉N₄O₅, with a molecular weight of 637.86 g/mol . The compound is characterized by the substitution of nine hydrogen atoms with deuterium at the methyl groups of the 2,6-dimethylphenoxy moiety and the valine side chain, as indicated by the SMILES notation and IUPAC name . Structurally, it differs from standard Lopinavir in the stereochemical configuration of the valine residue (D-valine instead of L-valine) and isotopic labeling, making it a critical reference material for pharmacokinetic studies, metabolite tracking, and analytical method validation .

This compound is used in pharmaceutical toxicology and antiviral research due to its stability and utility in mass spectrometry-based assays. It is typically stored at 2–8°C in neat format and dissolves in solvents like chloroform or DMSO .

Properties

Molecular Formula

C₃₇H₃₉D₉N₄O₅

Molecular Weight

637.86

Synonyms

(R)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and analytical properties of Lopinavir D-Valine Diastereomer-d9 are best understood in comparison with structurally related compounds, including diastereomers, metabolites, and isotopic analogs. Below is a detailed analysis based on chromatographic behavior, molecular features, and functional roles:

Chromatographic Behavior (Relative Retention Times)

Data from Pharmacopeial Forum (2017) highlights retention time differences among Lopinavir analogs using reverse-phase HPLC :

Compound Name Relative Retention Time (RRT)
Lopinavir N-formylphenoxyacetamide 0.67
Lopinavir oxazine 0.77
Ritonavir (reference) 1.00
Lopinavir 4-epimer 1.26
Lopinavir D-Valine Diastereomer 1.33

Key observations:

  • The D-valine diastereomer exhibits the highest retention time (RRT = 1.33) , indicating stronger hydrophobic interactions with the chromatographic column compared to Ritonavir and other analogs. This is attributed to the stereochemical inversion at the valine residue, which alters hydrogen bonding and van der Waals interactions .
  • Isotopic labeling (deuterium in this compound) minimally affects retention time but significantly enhances mass spectrometric detection by reducing metabolic interference and improving signal resolution .

Structural and Functional Comparisons

(a) Lopinavir 4-Epimer
  • Structural difference : Epimerization at the C4 position of the hexanamide backbone.
  • Impact : Reduced antiviral efficacy (IC₅₀ increased by ~3-fold compared to Lopinavir) due to altered binding to HIV protease .
(b) Lopinavir N-Acetylphenoxyacetamide
  • Structural difference: Acetylation of the phenoxyacetamide group.
  • Impact : Lower RRT (0.69) and diminished metabolic stability, as the modification increases polarity and accelerates hepatic clearance .
(c) Valganciclovir-d5/d8 Isotopologs

Analytical and Pharmacokinetic Advantages of this compound

  • Deuterium Labeling: The nine deuterium atoms provide a distinct isotopic signature (mass shift of +9 Da), enabling precise quantification in biological matrices without interference from endogenous compounds .
  • Diastereomeric Specificity: The D-valine configuration distinguishes it from endogenous L-valine-containing metabolites, reducing false positives in assays .

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